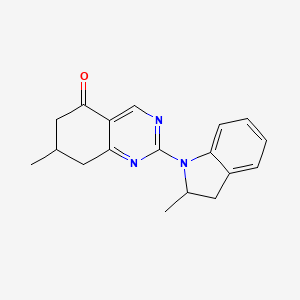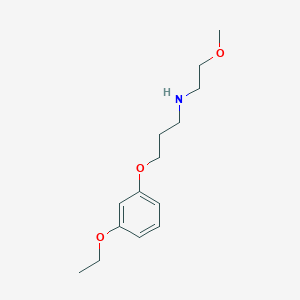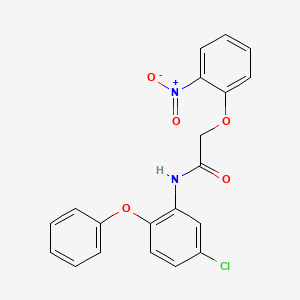
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide, also known as ABX-1431, is a small molecule drug that has been developed as a potential treatment for various neurological disorders.
Mecanismo De Acción
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide acts as a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide increases the levels of 2-AG, which can activate cannabinoid receptors and modulate various physiological processes. The drug has been shown to have a high selectivity for MAGL, with minimal effects on other enzymes or receptors.
Biochemical and Physiological Effects
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. The drug has been shown to reduce inflammation and pain in preclinical models of neuropathic pain and multiple sclerosis. 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, suggesting that the drug may have potential as a disease-modifying therapy for neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has several advantages for lab experiments, including its high selectivity for MAGL and its ability to modulate the endocannabinoid system. The drug has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good brain penetration. However, the drug has some limitations, including its relatively low potency and the need for further optimization to improve its efficacy and safety.
Direcciones Futuras
There are several future directions for the development of 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide and related compounds. One potential direction is the development of more potent and selective MAGL inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide in other neurological disorders, such as epilepsy and anxiety disorders. Finally, the development of imaging agents to visualize the endocannabinoid system in vivo may provide new insights into the role of this system in health and disease.
Métodos De Síntesis
The synthesis of 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with 2-isopropoxyethylamine to form 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)amine. This intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a coupling agent to form the final product, 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide. The synthesis method has been optimized to yield high purity and high-quality product suitable for scientific research.
Aplicaciones Científicas De Investigación
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including Parkinson's disease, multiple sclerosis, and neuropathic pain. The drug has been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, inflammation, and immune function. 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects in preclinical models of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-(2-propan-2-yloxyethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-13(2)25-10-9-22-20(24)15-5-8-18-17(12-15)23-19(26-18)11-14-3-6-16(21)7-4-14/h3-8,12-13H,9-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVVJNOHJKKHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNC(=O)C1=CC2=C(C=C1)OC(=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5212457.png)
![3-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5212463.png)
![N-benzyl-6-[4-(3-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212484.png)


![N-[3-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)propyl]cyclohexanamine dihydrochloride](/img/structure/B5212503.png)

![4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5212509.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5212526.png)

![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5212539.png)

